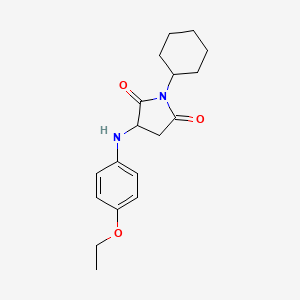

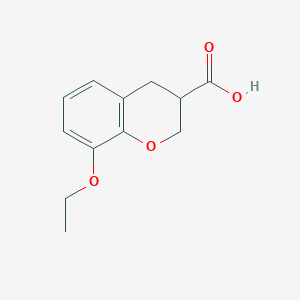

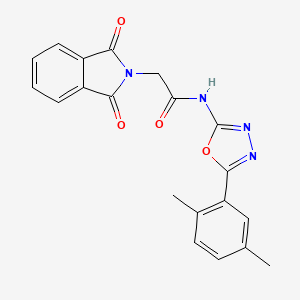

![molecular formula C13H10N2OS B2394442 7-Amino-2-Phenylthieno[3,2-c]pyridin-4(5H)-on CAS No. 1018454-97-1](/img/structure/B2394442.png)

7-Amino-2-Phenylthieno[3,2-c]pyridin-4(5H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

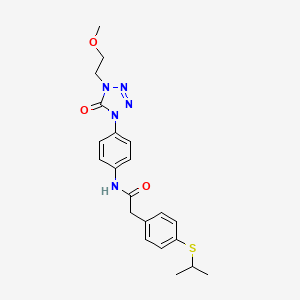

Thienopyridone is a heterocyclic compound that has garnered significant interest due to its potential applications in medicinal chemistry. It is characterized by a fused ring system containing both sulfur and nitrogen atoms. Thienopyridone and its derivatives have shown promise as inhibitors of various enzymes, making them valuable in the development of therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Thienopyridon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

5. Wirkmechanismus

Thienopyridon übt seine Wirkungen hauptsächlich durch die Hemmung von Proteinphosphatasen aus. Es wirkt, indem es die katalytischen Cysteinreste im aktiven Zentrum des Enzyms oxidiert, was zur Hemmung der Enzymaktivität führt. Dieser Mechanismus ist besonders effektiv gegen Phosphatasen der regenerierenden Leber (PRL), die an der Entstehung von Krebs beteiligt sind .

Ähnliche Verbindungen:

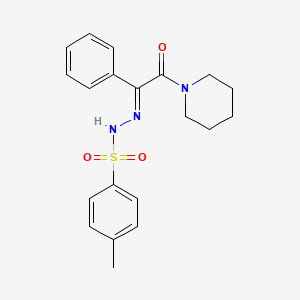

Thienopyridin: Eine Klasse von Verbindungen, die Medikamente wie Clopidogrel und Ticlopidin umfasst, die als Thrombozytenaggregationshemmer eingesetzt werden.

Iminothienopyridindion: Ein potenteres Derivat von Thienopyridon mit ähnlichen Enzyminhibitionseigenschaften.

Einzigartigkeit: Thienopyridon ist aufgrund seines spezifischen Wirkmechanismus, der die Oxidation von katalytischen Cysteinresten beinhaltet, einzigartig. Diese Redoxaktivität unterscheidet es von anderen ähnlichen Verbindungen und macht es zu einem wertvollen Werkzeug in der Erforschung der Enzyminhibition und Krebstherapie .

Wirkmechanismus

Target of Action

The primary target of 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one is the protein tyrosine phosphatase PTP4A3 . PTP4A3 is a cancer-associated protein that plays a crucial role in cell proliferation and migration .

Mode of Action

7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one interacts with PTP4A3 by inhibiting its activity . This inhibition is achieved through the formation of 7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-diones , which are the major products of the compound’s interaction with its target .

Biochemical Pathways

The inhibition of PTP4A3 affects various biochemical pathways involved in cancer progression . .

Pharmacokinetics

The compound’s water solubility, stability, and molecular weight (30537500) have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The inhibition of PTP4A3 by 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one can lead to a decrease in cell proliferation and migration . This can potentially result in the suppression of cancer progression .

Action Environment

The action of 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one can be influenced by various environmental factors. For instance, the compound’s photooxygenation process utilizes ambient air as the sole reactant . Therefore, the presence and quality of air can affect the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one has been shown to interact with the PTP4A3 phosphatase, a protein associated with cancer . The nature of this interaction involves the compound acting as an inhibitor of the PTP4A3 phosphatase .

Cellular Effects

The effects of 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one on cells are primarily related to its inhibitory action on the PTP4A3 phosphatase . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one exerts its effects through binding interactions with the PTP4A3 phosphatase . This binding inhibits the activity of the phosphatase, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one have been observed over time . The compound has a long plasma half-life of approximately 24 hours in mice, suggesting possible binding to serum components .

Dosage Effects in Animal Models

The effects of 7-Amino-2-phenylthieno[3,2-c]pyridin-4(5H)-one in animal models vary with different dosages

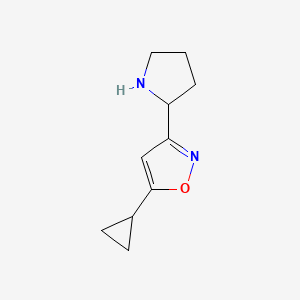

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Thienopyridon kann auf verschiedene Weise synthetisiert werden, einschließlich der Kondensation von Thiophenderivaten mit Pyridinderivaten. Ein gängiger Ansatz beinhaltet die Cyclisierung von 2-Aminothiophenen mit α,β-ungesättigten Carbonylverbindungen unter sauren Bedingungen .

Industrielle Herstellungsverfahren: Die industrielle Produktion von Thienopyridon erfolgt typischerweise durch großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie die Reinigung durch Umkristallisation und chromatographische Techniken zur Isolierung des gewünschten Produkts umfassen .

Analyse Chemischer Reaktionen

Reaktionstypen: Thienopyridon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Thienopyridon kann zu Sulfoxiden und Sulfonen oxidiert werden.

Reduktion: Reduktionsreaktionen können Thienopyridon in seine entsprechenden Dihydroderivate umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Thienopyridonring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und organometallische Verbindungen werden unter geeigneten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Dihydroderivate und verschiedene substituierte Thienopyridone .

Vergleich Mit ähnlichen Verbindungen

Thienopyridine: A class of compounds that includes drugs like clopidogrel and ticlopidine, which are used as antiplatelet agents.

Iminothienopyridinedione: A more potent derivative of thienopyridone with similar enzyme inhibitory properties.

Uniqueness: Thienopyridone is unique due to its specific mechanism of action involving the oxidation of catalytic cysteine residues. This redox activity distinguishes it from other similar compounds, making it a valuable tool in the study of enzyme inhibition and cancer therapy .

Eigenschaften

IUPAC Name |

7-amino-2-phenyl-5H-thieno[3,2-c]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c14-10-7-15-13(16)9-6-11(17-12(9)10)8-4-2-1-3-5-8/h1-7H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVOPOZVLBHOHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)C(=CNC3=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018454-97-1 |

Source

|

| Record name | Thienopyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2394366.png)

![2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-5-(4-methylphenyl)-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2394369.png)

![1-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydropyridine-2-carboxylic acid](/img/structure/B2394372.png)

![Methyl 1-[({5-formylpyrazolo[1,5-a]pyridin-3-yl}formamido)methyl]cyclopropane-1-carboxylate](/img/structure/B2394376.png)

![5-Azepan-1-yl-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2394381.png)